

# **Application Notes and Protocols for Tigolaner Dose Determination and Confirmation Studies**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for dose determination and confirmation studies of **Tigolaner**, a novel bispyrazole ectoparasiticide. The methodologies outlined are based on findings from studies on the efficacy and safety of **Tigolaner**, primarily as a component of the veterinary product Felpreva®.

#### **Mechanism of Action**

**Tigolaner** is a potent inhibitor of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[1][2][3][4] By binding to these channels, it blocks the inhibitory neurotransmission, leading to hyperexcitation, paralysis, and death of the parasites. [1][3] **Tigolaner** exhibits a significantly higher selectivity for invertebrate GABA receptors over mammalian receptors, which contributes to its favorable safety profile in host animals.[1][2][3] [4]





Click to download full resolution via product page

Caption: Mechanism of action of **Tigolaner** on invertebrate GABA-gated chloride channels.



# **Pharmacokinetic Profile of Tigolaner in Cats**

Following a single topical administration, **Tigolaner** is systemically absorbed, exhibiting a large volume of distribution and slow excretion.[5][6] This pharmacokinetic profile supports its long-lasting efficacy.

| Parameter                                | Value             | Reference          |
|------------------------------------------|-------------------|--------------------|
| Route of Administration                  | Topical (Spot-on) | [7]                |
| Mean Peak Plasma Concentration (Cmax)    | 1.35 mg/L         | [7][8]             |
| Time to Peak Plasma Concentration (Tmax) | 12 days           | [6][7][8]          |
| Mean Elimination Half-life (t1/2)        | 24 days           | [6][7][8]          |
| Bioavailability                          | 57%               | [5][6][9]          |
| Primary Route of Excretion               | Feces             | [1][2][5][6][8][9] |

# Dose Determination and Confirmation Studies I. Dose Determination Study Protocol (Flea Infestation Model)

This protocol outlines a dose-ranging study to determine the minimum effective dose of **Tigolaner** against adult cat fleas (Ctenocephalides felis).





Click to download full resolution via product page

Caption: Experimental workflow for a **Tigolaner** dose determination study.



1. Objective: To evaluate the efficacy of different doses of **Tigolaner** against adult Ctenocephalides felis on cats and to determine the minimum effective dose that provides at least 95% efficacy for a defined period.

#### 2. Materials:

- Clinically healthy, adult domestic short-hair cats (male and female).
- **Tigolaner** formulations at varying concentrations (e.g., to achieve 0.5x, 1x, 1.3x, and 2x the proposed minimum dose of 14.5 mg/kg body weight).[10][11]
- Placebo formulation (vehicle control).
- Laboratory-reared adult cat fleas (Ctenocephalides felis).
- · Flea combing supplies.
- Individual animal housing.
- 3. Experimental Design:
- Animals: A sufficient number of cats to allow for statistically valid group sizes (e.g., 8 cats per group).[10][11]
- Acclimatization: Animals should be acclimated to individual housing for at least 7 days prior to the start of the study.
- Randomization: Cats are weighed and randomly allocated to treatment groups based on pretreatment flea counts (if applicable) or body weight.
- Treatment Groups:
  - Group 1: Placebo control.
  - Group 2: Tigolaner at 0.5x the minimum recommended dose (e.g., 7.25 mg/kg).[10]
  - Group 3: Tigolaner at 1x the minimum recommended dose (e.g., 14.5 mg/kg).[10][11]



- Group 4: **Tigolaner** at 1.3x the minimum recommended dose (e.g., 18.85 mg/kg).[10]
- Group 5: Tigolaner at 2x the minimum recommended dose (e.g., 29 mg/kg).[10]

#### 4. Protocol:

- Day -2: Conduct a pre-treatment flea count to ensure all animals can host fleas. Comb all fleas from the animals.
- Day 0: Administer the assigned treatment topically to the skin at the base of the skull.
- Post-Treatment Infestations: Artificially infest all cats with a known number of adult fleas (e.g., 100 fleas) on specified days post-treatment (e.g., Day 2, 7, 14, 21, 28, and monthly thereafter for the desired duration of the study).
- Flea Counts: Approximately 24 hours after each infestation, perform a thorough combing of each cat to remove and count all live fleas.
- Safety Assessment: Conduct daily health observations and physical examinations at regular intervals.

#### 5. Data Analysis:

- Calculate the geometric mean number of live fleas for each treatment group at each time point.
- Determine the percent efficacy of each Tigolaner dose relative to the placebo control using the following formula:
  - Efficacy (%) = 100 \* ( (Geometric Mean Fleas in Control Group Geometric Mean Fleas in Treated Group) / Geometric Mean Fleas in Control Group )
- The lowest dose that consistently achieves ≥95% efficacy is determined to be the minimum effective dose.[10][12]

# II. Dose Confirmation Study Protocol (Ear Mite Infestation Model)

#### Methodological & Application





This protocol details a study to confirm the efficacy of the selected minimum effective dose of **Tigolaner** against ear mites (Otodectes cynotis).

- 1. Objective: To confirm the efficacy of a single topical application of **Tigolaner** at the minimum recommended dose in eliminating ear mite infestations in cats.
- 2. Materials:
- Clinically healthy, adult cats naturally or artificially infested with Otodectes cynotis.
- **Tigolaner** formulation at the minimum recommended dose (e.g., 14.4 or 14.5 mg/kg).[13][14]
- · Placebo formulation (vehicle control).
- Otoscope.
- Mineral oil and microscope slides for mite identification.
- 3. Experimental Design:
- Animals: A sufficient number of cats with confirmed ear mite infestations (e.g., 8-10 cats per group).[14]
- Inclusion Criteria: Presence of live O. cynotis mites confirmed by otoscopic examination prior to treatment.[13][15]
- Randomization: Cats are randomized to treatment groups based on pre-treatment mite counts.[14]
- Treatment Groups:
  - Group 1: Placebo control.
  - Group 2: Tigolaner at the minimum recommended dose.
- 4. Protocol:



- Day -1/0: Confirm the presence of viable mites in both ears of each cat via otoscopic examination and microscopic evaluation of ear debris.[13][15]
- Day 0: Administer the assigned treatment topically to the skin at the base of the skull.
- Post-Treatment Assessment:
  - Day 14: Re-evaluate the presence of viable mites in both ears.[13][15]
  - Day 28: Conduct the final efficacy assessment for the presence of viable mites.[13][15]
- Efficacy Assessment: Mite counts are performed by flushing the ear canals and examining the collected debris under a microscope.
- Safety Assessment: Observe animals daily for any adverse reactions.
- 5. Data Analysis:
- Calculate the percentage of mite-free cats in each group at each assessment point.
- Calculate the percent reduction in mite counts for the treated group compared to the control group.
- Statistical analysis (e.g., Fisher's exact test for cure rates, t-test or non-parametric equivalent for mite count reduction) should be performed to compare the groups. A p-value of <0.05 is typically considered significant.

## **Efficacy Data Summary**

The following tables summarize the efficacy of **Tigolaner** from various dose confirmation and field studies.

Table 1: Efficacy of **Tigolaner** against Fleas (Ctenocephalides felis) in Cats



| Study Type           | Tigolaner Dose | Time Point                                        | Efficacy (%) | Reference |
|----------------------|----------------|---------------------------------------------------|--------------|-----------|
| Dose<br>Confirmation | 14.5 mg/kg     | Day 1                                             | 100%         | [10][12]  |
| Dose<br>Confirmation | 14.5 mg/kg     | Week 13 (Day<br>91)                               | 100%         | [10]      |
| Dose<br>Confirmation | 14.5 mg/kg     | Week 12 (Day<br>86)                               | 99.5%        | [10]      |
| Speed of Kill        | 14.5 mg/kg     | 12 hours post-<br>treatment                       | 100%         | [11][12]  |
| Speed of Kill        | 14.5 mg/kg     | 8 hours post-<br>reinfestation (up<br>to 8 weeks) | 98.9 - 100%  | [11][12]  |
| Speed of Kill        | 14.5 mg/kg     | 24 hours post-<br>reinfestation (at<br>week 13)   | 96.3%        | [11][12]  |

Table 2: Efficacy of **Tigolaner** against Mites in Cats

| Parasite<br>Species                 | Study Type           | Tigolaner<br>Dose | Time Point | Efficacy (%) / Cure Rate         | Reference |
|-------------------------------------|----------------------|-------------------|------------|----------------------------------|-----------|
| Otodectes<br>cynotis (Ear<br>Mites) | Dose<br>Confirmation | 14.5 mg/kg        | Day 28/30  | 99.6 - 100%                      | [14]      |
| Otodectes<br>cynotis (Ear<br>Mites) | Field Study          | 14.4 mg/kg        | Day 28     | 100%<br>parasitologica<br>I cure | [13][15]  |
| Notoedres<br>cati (Mange<br>Mites)  | Field Study          | 14.4 mg/kg        | Day 28     | 100%<br>parasitologica<br>I cure | [13][15]  |

Table 3: Efficacy of Tigolaner against Ticks in Cats



| Parasite<br>Species                         | Study Type             | Tigolaner<br>Dose | Time Point                                      | Efficacy (%)               | Reference |
|---------------------------------------------|------------------------|-------------------|-------------------------------------------------|----------------------------|-----------|
| lxodes<br>holocyclus<br>(Paralysis<br>Tick) | Dose<br>Confirmation   | 9.79% w/v         | 72h post-<br>infestation<br>(up to 13<br>weeks) | 98.1 - 100%                | [16]      |
| Ixodes ricinus                              | Product<br>Information | Not specified     | 48h post-<br>infestation<br>(up to 13<br>weeks) | Kills newly infested ticks | [1][2][3] |

# **Safety Information**

In safety studies, **Tigolaner** has been shown to be well-tolerated in cats. Even at doses up to 5 times the maximum recommended dose administered on 4 consecutive occasions, no systemic clinical signs were observed.[3] Local reactions at the application site, such as alopecia and erythema, were noted in the high-dose group.[3] A decrease in thyroid weight was observed in some male kittens after repeated high-dose administrations.[7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Further information Felpreva Spot on Solution for Cats [noahcompendium.co.uk]
- 2. ec.europa.eu [ec.europa.eu]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Tigolaner: Innovation story of a new bispyrazole allosteric modulator of GABA-gated channel and its use as a spot-on ectoparasiticide in animal health American Chemical Society [acs.digitellinc.com]

### Methodological & Application





- 5. Plasma pharmacokinetics of tigolaner, emodepside, and praziquantel following topical administration of a combination product (Felpreva®) and of intravenous administration of the individual active ingredients in cats PMC [pmc.ncbi.nlm.nih.gov]
- 6. Refubium Plasma pharmacokinetics of tigolaner, emodepside, and praziquantel following topical administration of a combination product (Felpreva®) and of intravenous administration of the individual active ingredients in cats [refubium.fu-berlin.de]
- 7. ec.europa.eu [ec.europa.eu]
- 8. ec.europa.eu [ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Immediate and long-term efficacy of Felpreva®, a new spot-on formulation containing tigolaner, emodepside and praziquantel, applied as a single application to cats artificially infested with the cat flea Ctenocephalides felis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immediate and long-term efficacy of Felpreva®, a new spot-on formulation containing tigolaner, emodepside and praziquantel, applied as a single application to cats artificially infested with the cat flea Ctenocephalides felis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Field efficacy and safety of Felpreva® (tigolaner, emodepside and praziquantel) spot-on for the treatment of natural ear mite infestations (Otodectes cynotis) and notoedric mange (Notoedres cati) in cats PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Felpreva®, a new spot-on formulation containing tigolaner, emodepside and praziquantel, applied as a single application to cats artificially infested with ear mites (Otodectes cynotis) PMC [pmc.ncbi.nlm.nih.gov]
- 15. Field efficacy and safety of Felpreva® (tigolaner, emodepside and praziquantel) spot-on for the treatment of natural ear mite infestations (Otodectes cynotis) and notoedric mange (Notoedres cati) in cats PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of Felpreva®, a spot-on formulation for cats containing emodepside, praziquantel and tigolaner against experimental infestation with the Australian paralysis tick lxodes holocyclus PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Tigolaner Dose Determination and Confirmation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611375#protocols-for-tigolaner-dose-determination-and-confirmation-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com